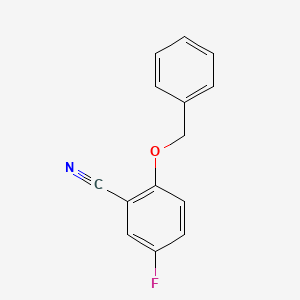

2-(Benzyloxy)-5-fluorobenzonitrile

描述

Structure

2D Structure

属性

IUPAC Name |

5-fluoro-2-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIQKEYISJKWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284327 | |

| Record name | 5-Fluoro-2-(phenylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945614-14-2 | |

| Record name | 5-Fluoro-2-(phenylmethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945614-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(phenylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Studies of 2 Benzyloxy 5 Fluorobenzonitrile

Transformations Involving the Nitrile Functionality

The nitrile group is a valuable functional group in organic synthesis, capable of undergoing a variety of transformations to yield other nitrogen-containing compounds or carboxylic acid derivatives.

Hydrolysis and Related Derivatizations

The hydrolysis of nitriles is a fundamental transformation that can proceed under either acidic or alkaline conditions to ultimately yield a carboxylic acid. chemguide.co.uk The reaction typically proceeds in two stages: initial hydration to form an amide, followed by further hydrolysis of the amide to the carboxylic acid. chemguide.co.uk

Under acidic conditions, such as heating with aqueous hydrochloric acid, 2-(Benzyloxy)-5-fluorobenzonitrile would be expected to hydrolyze to 2-(benzyloxy)-5-fluorobenzoic acid, with the concurrent formation of an ammonium (B1175870) salt from the nitrogen of the nitrile. chemguide.co.uk

Reaction Scheme: Acid-Catalyzed Hydrolysis

Conversely, alkaline hydrolysis, achieved by heating with an aqueous solution of a base like sodium hydroxide, would initially produce the sodium salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture would then yield the free 2-(benzyloxy)-5-fluorobenzoic acid. chemguide.co.uk

Reaction Scheme: Base-Catalyzed Hydrolysis

By carefully controlling the reaction conditions, it is often possible to isolate the intermediate amide, 2-(benzyloxy)-5-fluorobenzamide. For instance, catalyzed hydrolysis using specific metal-containing catalysts in a controlled pH range can favor the formation of the amide over the carboxylic acid. google.com

Cycloaddition Reactions (e.g., with Hydroxylamine)

The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. A notable example is the reaction with hydroxylamine (B1172632) to form amidoximes, which are key precursors for the synthesis of 1,2,4-oxadiazoles. These heterocyclic moieties are of significant interest in medicinal chemistry. nih.govnih.gov

The synthesis of a 1,2,4-oxadiazole (B8745197) derivative from this compound would typically involve a two-step process. First, the nitrile would react with hydroxylamine to form 2-(benzyloxy)-5-fluoro-N'-hydroxybenzimidamide (an amidoxime). This intermediate can then be acylated with a carboxylic acid or its derivative (like an acid chloride or anhydride), followed by a cyclization-dehydration reaction to afford the 3,5-disubstituted 1,2,4-oxadiazole. nih.gov

General Scheme for 1,2,4-Oxadiazole Synthesis

This method provides a modular approach to a wide array of 1,2,4-oxadiazole derivatives, as the 'R' group can be varied by selecting the appropriate carboxylic acid for the second step. orientjchem.org

Reactivity of the Aryl Halide (Fluorine)

The fluorine atom attached to the aromatic ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the aryl fluoride (B91410) is significantly influenced by the electronic effects of the other substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a stepwise addition-elimination mechanism. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group (in this case, the fluorine atom). youtube.com Fluorine is an excellent leaving group for SNAr reactions, often being more reactive than other halogens. nih.gov

In this compound, the nitrile group (-CN) is a strong electron-withdrawing group. It is located meta to the fluorine atom, which provides some activation, but less so than if it were in the ortho or para position. The benzyloxy group (-OCH₂Ph) is generally considered an electron-donating group due to the oxygen atom, but its effect is more complex. The reactivity of the fluorine atom towards nucleophilic substitution is thus a balance of these effects.

A variety of nucleophiles can be employed in SNAr reactions to displace the fluorine atom and introduce new functional groups. nih.govbeilstein-journals.org The table below outlines the potential scope of SNAr reactions for this compound with different classes of nucleophiles, based on established reactivity patterns.

| Nucleophile Class | Example Nucleophile | Expected Product |

| Oxygen Nucleophiles | Sodium methoxide (B1231860) (NaOCH₃) | 2-(Benzyloxy)-5-methoxybenzonitrile |

| Phenoxide (PhO⁻) | 2-(Benzyloxy)-5-phenoxybenzonitrile | |

| Nitrogen Nucleophiles | Ammonia (NH₃) | 5-Amino-2-(benzyloxy)benzonitrile |

| Piperidine | 2-(Benzyloxy)-5-(piperidin-1-yl)benzonitrile | |

| Sulfur Nucleophiles | Sodium thiomethoxide (NaSCH₃) | 2-(Benzyloxy)-5-(methylthio)benzonitrile |

| Thiophenoxide (PhS⁻) | 2-(Benzyloxy)-5-(phenylthio)benzonitrile |

This table represents expected products based on general SNAr reactivity. Actual reaction conditions and yields would require experimental validation.

The success and rate of the SNAr reaction on this compound are critically dependent on the electronic properties of the substituents.

Nitrile Group (-CN): As a powerful electron-withdrawing group, the nitrile activates the ring towards nucleophilic attack. Although it is in the meta position relative to the fluorine, its field and inductive effects still serve to lower the electron density of the aromatic ring, making it more susceptible to attack by a nucleophile.

Cross-Coupling Reactions

The presence of a fluorine atom on the aromatic ring of this compound suggests potential for cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of analogous 2-halobenzonitriles in such reactions provides valuable insights. For instance, the Suzuki-Miyaura coupling of 2-halobenzonitriles with vinyl boronates has been successfully demonstrated, indicating that the nitrile functionality is compatible with typical palladium-catalyzed conditions. nih.gov The general mechanism for the Suzuki-Miyaura reaction involves the oxidative addition of a palladium(0) species to an aryl halide, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product. libretexts.orgyonedalabs.com

Given the lower reactivity of the C-F bond compared to C-Br or C-I bonds in palladium-catalyzed cross-coupling reactions, more forcing conditions or specialized catalyst systems might be required for the activation of the C-F bond in this compound. libretexts.org However, the use of electron-rich and sterically hindered phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands has shown promise in promoting the coupling of less reactive aryl fluorides.

A hypothetical Suzuki-Miyaura reaction of this compound with an arylboronic acid is depicted below. The conditions provided in the table are based on successful couplings of related aryl fluorides and offer a starting point for the development of specific protocols for this substrate.

Table 1: Hypothetical Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 |

This table presents hypothetical conditions based on related literature and serves as a guide for potential reaction development.

Beyond palladium, other transition metals like nickel have emerged as powerful catalysts for cross-coupling reactions, particularly for the activation of traditionally less reactive C-F bonds. bohrium.com Nickel-catalyzed cross-electrophile coupling of aryl sulfones with aryl bromides has been achieved at ambient temperatures, showcasing the potential of nickel in facilitating challenging transformations. bohrium.com

Furthermore, copper-catalyzed reactions represent another avenue for the derivatization of this compound. For example, copper-catalyzed desulfonylative amination of benzhydryl sulfones has been reported, suggesting the possibility of engaging the aromatic core in C-N bond-forming reactions under specific conditions. bohrium.com The choice of the transition metal and ligand system is crucial and can direct the reaction towards different products.

Modifications of the Benzyloxy Moiety

The benzyloxy group in this compound is not merely a passive substituent but can be actively manipulated to introduce further molecular diversity.

The cleavage of the benzyl (B1604629) ether to unveil the corresponding phenol (B47542) is a common transformation in organic synthesis. This deprotection can be achieved through various methods, with catalytic hydrogenation being one of the most prevalent. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere typically affords the debenzylated product in high yield.

Alternatively, oxidative cleavage provides a non-reductive method for benzyl ether deprotection. Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be employed, often under photochemical conditions, to effect this transformation. Lewis acids have also been utilized for benzyl ether cleavage, offering another tool in the synthetic chemist's arsenal.

Table 2: Potential Deprotection Strategies for the Benzyloxy Group

| Method | Reagents | Solvent | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | Ethanol, Methanol, or Ethyl Acetate (B1210297) | Mild conditions, high yields. |

| Oxidative Cleavage | DDQ | Acetonitrile (B52724), Dichloromethane | Useful for substrates sensitive to hydrogenation. |

| Lewis Acid-Mediated Cleavage | BBr₃, TMSI | Dichloromethane | Effective for acid-stable substrates. |

This table outlines general strategies; specific conditions would need to be optimized for this compound.

The benzylic C-H bonds of the benzyloxy group are susceptible to functionalization due to the stability of the resulting benzylic radical or ionic intermediates. chemistrysteps.com This reactivity allows for the introduction of various functional groups at this position.

Recent advances have highlighted photoredox catalysis as a mild and efficient method for benzylic C-H functionalization. nih.gov For instance, the visible-light-mediated carboxylation of benzylic C-H bonds with CO₂ has been reported, offering a route to synthesize 2-arylpropionic acids. nih.gov Similarly, benzylic C-H oxidation can lead to the formation of ketones. mdpi.com These methods often rely on the generation of a benzylic radical, which can then be trapped by a suitable reagent. The application of such methods to this compound could lead to a variety of derivatives with modified benzyloxy moieties.

C-H Functionalization of the Aromatic Core

Direct C-H functionalization of the aromatic core of this compound represents an atom-economical approach to introduce further complexity. The electronic nature of the substituents on the ring will direct the regioselectivity of such reactions. The fluorine atom and the nitrile group are electron-withdrawing, which can influence the reactivity of the C-H bonds on the benzonitrile (B105546) ring.

Transition metal-catalyzed C-H activation is a prominent strategy for this purpose. Palladium and rhodium catalysts, in particular, have been widely used for the directed C-H functionalization of various aromatic compounds. While specific examples for this compound are scarce, studies on related fluorobenzonitrile derivatives could provide a basis for predicting its reactivity. For instance, the C-H functionalization of fluorinated aromatics has been achieved using palladium catalysis, often with directing groups to control the site of reaction.

The development of C-H functionalization methods that are tolerant of the various functional groups present in this compound would open up new avenues for the synthesis of novel and potentially bioactive molecules.

Directed C-H Activation Strategies

Directed C-H activation has emerged as a powerful tool in organic synthesis for the efficient and selective functionalization of otherwise inert C-H bonds. In the case of this compound, the inherent directing group capacity of its constituent functionalities can be harnessed to guide transition metal-catalyzed C-H bond cleavage at specific positions.

While specific studies detailing the directed C-H activation of this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to predict its reactivity. The nitrile and benzyloxy groups can both act as directing groups, guiding the catalyst to specific C-H bonds, primarily those in the ortho position.

For instance, transition metal catalysts, such as those based on palladium, rhodium, or ruthenium, are commonly employed in such transformations. The reaction typically proceeds through the formation of a cyclometalated intermediate, where the metal center coordinates to the directing group and activates a nearby C-H bond. This intermediate can then react with a variety of coupling partners, including alkenes, alkynes, and organometallic reagents, to introduce new functional groups.

Table 1: Potential Directed C-H Activation Reactions of this compound

| Directing Group | Potential Site of Activation | Catalyst System (Example) | Potential Coupling Partner | Expected Product Class |

| Cyano (Nitrile) | C3-H | Pd(OAc)₂, Ligand | Alkenes (e.g., Styrene) | 3-Styryl-2-(benzyloxy)-5-fluorobenzonitrile derivatives |

| Benzyloxy (Oxygen) | C3-H | [RhCp*Cl₂]₂ | Alkynes (e.g., Phenylacetylene) | 3-Alkynyl-2-(benzyloxy)-5-fluorobenzonitrile derivatives |

Note: This table represents predicted reactivity based on established principles of directed C-H activation and requires experimental validation for this compound.

Metalation and Electrophilic Quenching

Metalation, particularly ortho-lithiation, followed by quenching with an electrophile, is a classic and effective method for the regioselective functionalization of aromatic compounds. The directing effect of substituents is crucial for the deprotonation at a specific site.

For this compound, the benzyloxy group is a potent ortho-directing group for lithiation. Treatment of the substrate with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in an ethereal solvent at low temperatures is expected to result in the regioselective deprotonation at the C3 position, yielding a lithiated intermediate. This powerful nucleophile can then be trapped with a wide range of electrophiles to introduce diverse functionalities.

Table 2: Representative Metalation and Electrophilic Quenching of this compound

| Base | Electrophile (E+) | Product (after quenching) |

| n-Butyllithium | Dimethylformamide (DMF) | 2-(Benzyloxy)-5-fluoro-3-formylbenzonitrile |

| sec-Butyllithium | Iodine (I₂) | 2-(Benzyloxy)-5-fluoro-3-iodobenzonitrile |

| n-Butyllithium | Trimethylsilyl chloride (TMSCl) | 2-(Benzyloxy)-5-fluoro-3-(trimethylsilyl)benzonitrile |

| n-Butyllithium | Carbon dioxide (CO₂) | 2-(Benzyloxy)-3-cyano-4-fluorobenzoic acid |

Note: The products listed are based on established reactivity patterns of ortho-lithiated species and require experimental confirmation for this specific substrate.

The choice of the organolithium base and reaction conditions can be critical to achieving high yields and avoiding side reactions. The resulting functionalized benzonitriles can serve as valuable intermediates for the synthesis of more complex molecules with potential applications in various fields of chemical research.

Applications As a Key Building Block in Advanced Organic Synthesis

Precursor for Complex Molecular Architectures

The versatility of 2-(Benzyloxy)-5-fluorobenzonitrile allows for its use in the synthesis of a wide array of intricate molecular frameworks, including heterocyclic compounds and complex polycyclic systems.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable starting material for the synthesis of various heterocyclic systems.

Quinazolines: Quinazoline and its derivatives are a class of heterocyclic compounds that exhibit a broad range of biological activities, including anticancer and anti-inflammatory properties. clockss.org The ortho positioning of the nitrile group in precursors like 2-bromo-5-fluorobenzonitrile (B41413), a related compound, facilitates the synthesis of quinazolines. ossila.com The general strategy often involves the reductive formylation of a nitrobenzonitrile precursor followed by cyclization to form the quinazolinone core. clockss.org This approach has been successfully employed in the synthesis of gefitinib (B1684475) and erlotinib (B232) hydrochloride, which are potent inhibitors of epidermal growth factor receptor-tyrosine kinase enzymes. clockss.org

Benzothiazoles: Benzothiazole (B30560) derivatives are known to possess a variety of biological activities, making them attractive targets for drug discovery. nih.gov For instance, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been synthesized and evaluated as multifunctional agents for the potential treatment of Parkinson's disease. nih.gov The synthesis typically involves the condensation of a substituted 2-aminothiophenol (B119425) with a benzaldehyde (B42025) derivative. nih.govresearchgate.net These compounds have shown potent and selective monoamine oxidase B (MAO-B) inhibitory activity. nih.govresearchgate.net

Indoles: The indole (B1671886) scaffold is a privileged structure found in numerous natural products and pharmaceuticals. While direct synthesis of indoles from this compound is less commonly documented, related benzonitrile (B105546) derivatives are utilized in indole synthesis. General methods for synthesizing 2-substituted indoles include photoinitiated denitrogenation of benzotriazoles with alkynes and ring expansion of benzocyclobutenone oxime sulfonates. researchgate.netnih.gov

| Heterocyclic Compound | Synthetic Precursor (Example) | Key Reaction Type | Potential Application |

| Quinazolines | 2-Nitrobenzonitriles | Reductive formylation and cyclization clockss.org | Anticancer, Anti-inflammatory clockss.org |

| Benzothiazoles | 2-Aminothiophenol and Benzaldehyde derivatives | Condensation nih.govresearchgate.net | Anti-Parkinson's agents nih.gov |

| Indoles | N-Benzoylbenzotriazoles and Alkynes | Photoinitiated denitrogenation researchgate.net | Broadly medicinal |

The reactivity of the nitrile and the potential for functionalization of the aromatic ring of this compound and its derivatives make them suitable for constructing more complex and three-dimensional molecular structures like spiro and polycyclic systems. For example, benzotriazoles, which can be derived from benzonitrile precursors, can be used in the synthesis of 5,6-spiro bicycles. researchgate.net The development of such complex structures is of great interest in drug discovery and materials science due to their unique conformational properties and potential for high-affinity binding to biological targets.

Role in the Development of Functional Materials

Beyond its applications in medicinal chemistry, this compound and its derivatives are instrumental in the creation of advanced functional materials with unique optical and mechanical properties.

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. A critical area of research is the development of highly efficient emitter materials. Thermally Activated Delayed Fluorescence (TADF) dyes represent a third generation of OLED emitters that can theoretically achieve 100% internal quantum efficiency (IQE). lumtec.com.tw

Fluorinated benzonitrile derivatives, including those related to this compound, are key components in the design of TADF emitters. rsc.org For example, 2-bromo-5-fluorobenzonitrile is a precursor for synthesizing TADF dyes. ossila.com These dyes often feature a donor-acceptor architecture, where the benzonitrile unit acts as the electron-accepting moiety. The unique electronic properties of these molecules, including a small energy gap between the singlet and triplet excited states, allow for efficient reverse intersystem crossing (RISC), a key process in TADF. lumtec.com.twrsc.org This leads to OLED devices with high efficiency and tunable emission colors. rsc.org

| Device | Material Class | Key Compound Feature | Performance Metric (Example) |

| OLED | TADF Dyes | Donor-Acceptor-Donor' Structure rsc.org | Maximum External Quantum Efficiency (EQE) |

| OLED | TADF Dyes | Fluorinated Benzonitrile Core ossila.com | High Current and Power Efficiency ossila.com |

The field of smart materials includes molecules that respond to external stimuli such as mechanical force. Research has shown that certain multifunctional benzonitrile derivatives exhibit mechanofluorochromic properties, meaning their fluorescence color changes in response to mechanical stress. rsc.org This phenomenon is linked to changes in the supramolecular packing of the molecules in the solid state. The ability to design and synthesize molecules that form mechanically responsive chiral molecular crystals opens up possibilities for applications in sensing, security inks, and advanced optical materials.

Intermediate for Research Probes and Investigational Compounds

The versatility of this compound makes it a valuable intermediate for the synthesis of a wide range of research probes and investigational compounds. Its fluorinated nature can be advantageous for ¹⁹F NMR studies, a powerful tool in chemical biology and drug discovery for studying protein-ligand interactions. Furthermore, the ability to readily modify the nitrile and benzyloxy groups allows for the systematic derivatization of a lead compound to explore structure-activity relationships (SAR). This is a fundamental process in the development of new therapeutic agents and chemical probes to investigate biological pathways. For instance, 2-fluoro-5-formylbenzonitrile, a related compound, is an important intermediate in the synthesis of the PARP inhibitor Olaparib. google.com

Synthesis of Enzyme Inhibitors (e.g., Kinase Inhibitors, Salicylate Synthase Inhibitors)

The 5-fluorobenzonitrile moiety is a critical component in the structure of several potent enzyme inhibitors. This compound serves as a key intermediate in the synthesis of these inhibitors, primarily by providing a protected phenol (B47542) that can be unmasked at a strategic point for coupling with other molecular fragments.

One of the most significant applications is in the synthesis of inhibitors for hypoxia-inducible factor-2α (HIF-2α), a key protein involved in cancer progression. The FDA-approved drug Belzutifan (PT2977), used to treat von Hippel-Lindau (VHL) disease-associated renal cell carcinoma, features a 3-oxy-5-fluorobenzonitrile core structure. nih.govnih.gov The synthesis of Belzutifan relies on the coupling of a complex indan-derived alcohol with a 3-hydroxy-5-fluorobenzonitrile fragment. In this context, a precursor like this compound is highly valuable. The benzyl (B1604629) group acts as a robust protecting group for the phenolic hydroxyl, which is unmasked via debenzylation to allow for the crucial ether linkage formation that completes the final drug molecule. nih.gov

Furthermore, the broader benzyloxyphenyl scaffold is integral to the design of other classes of enzyme inhibitors. Research into multifunctional agents for Parkinson's disease has led to the development of novel monoamine oxidase B (MAO-B) inhibitors based on a 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole structure. nih.gov In these compounds, the aryl benzyl ether component is considered a key pharmacophore contributing to MAO-B inhibition and antioxidant activity. nih.gov While not the exact target compound, this research underscores the importance of the benzyloxy-phenyl motif as a foundational element in the rational design of new enzyme inhibitors. nih.gov

| Enzyme Inhibitor / Related Compound | Target Enzyme | Therapeutic Area |

| Belzutifan (PT2977) | Hypoxia-inducible factor-2α (HIF-2α) | Oncology (Renal Cell Carcinoma) nih.govnih.gov |

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | Monoamine oxidase B (MAO-B) | Neurodegenerative Disorders (Parkinson's Disease) nih.gov |

Precursors for Radioligands in Imaging Research

In the field of molecular imaging, particularly Positron Emission Tomography (PET), there is a high demand for novel radioligands that can selectively bind to specific targets in the body, such as receptors or enzymes in the brain. Fluorobenzonitrile derivatives are frequently used as core structures for these PET tracers due to their favorable pharmacokinetic properties and the suitability of the fluorine-18 (B77423) (¹⁸F) isotope for PET imaging.

This compound is an ideal precursor for the synthesis of such radioligands. The synthesis of PET radiotracers often involves the late-stage introduction of a radionuclide onto a precursor molecule. The benzyloxy group on the compound can be selectively cleaved to generate a reactive phenol. This deprotected intermediate can then undergo nucleophilic substitution with an ¹⁸F-labeled reagent, such as [¹⁸F]fluoroethyl tosylate, to install the positron-emitting isotope. nih.gov This strategy allows for the efficient and rapid synthesis of the final radioligand, which is crucial given the short half-life of many radioisotopes.

For example, the development of specific radiotracers for imaging the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) has utilized benzonitrile-based structures. nih.gov While specific syntheses starting directly from this compound are proprietary or less commonly published, its structure represents a perfect starting point for creating ¹⁸F-labeled phenoxy-benzonitrile derivatives. The debenzylation would reveal the phenol, which is then alkylated with a moiety carrying the ¹⁸F isotope, a common strategy in modern radiopharmaceutical chemistry. nih.gov

| Radioligand / Precursor Type | Imaging Target | Key Synthetic Strategy |

| [¹⁸F]-labeled phenoxy-benzonitrile derivatives | CNS Receptors (e.g., mGluR5) nih.gov | Deprotection (debenzylation) of precursor followed by O-alkylation with an ¹⁸F-containing reagent. nih.gov |

| N-(5-fluoro-2-phenoxyphenyl)-N-(2-[¹⁸F]fluoroethyl-5-methoxybenzyl)acetamide | Peripheral Benzodiazepine Receptor (PBR) | Radiofluorination of a desmethyl precursor via alkylation. |

Scaffolds for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, involving the systematic modification of a lead compound to understand how different chemical features influence its biological activity. This compound serves as an excellent molecular scaffold for such studies due to its multiple points for chemical diversification.

The versatility of the scaffold allows medicinal chemists to generate a library of analogues by modifying three key positions:

The Phenolic Position: The benzyl group can be removed, and the resulting phenol can be derivatized with a wide array of alkyl or aryl groups to explore the impact of steric and electronic properties on target binding.

The Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be converted into other bioisosteres, such as a tetrazole, to modulate binding interactions and physicochemical properties. nih.gov

The Aromatic Ring: The fluorine atom can be moved to other positions or replaced with other substituents to probe its role in target engagement and metabolic stability.

A clear example of this approach is seen in the development of MAO-B inhibitors, where a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were synthesized to conduct SAR analysis. nih.gov Researchers systematically varied the substituents on the benzyl ring to determine their effect on inhibitory activity and selectivity. nih.gov This demonstrates how a core scaffold containing the benzyloxy moiety can be leveraged to explore the chemical space around a pharmacophore and optimize biological activity. The insights gained from such SAR studies are crucial for refining a lead compound into a viable drug candidate.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For 2-(Benzyloxy)-5-fluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons on the benzylic group and the fluorinated benzonitrile (B105546) ring.

Expected ¹H NMR Spectral Features:

Benzylic Protons (-CH₂-) : A singlet would be expected for the two benzylic protons, typically appearing in the range of 5.0-5.3 ppm. The absence of adjacent protons would result in a singlet multiplicity.

Phenyl Protons (of the benzyl (B1604629) group) : The five protons on the unsubstituted phenyl ring would likely appear as a multiplet in the aromatic region, typically between 7.30 and 7.50 ppm.

Fluorobenzonitrile Protons : The three protons on the substituted benzonitrile ring would show more complex patterns due to splitting by each other and by the fluorine atom.

One proton would likely appear as a doublet of doublets (dd) due to coupling with an adjacent proton and a longer-range coupling to the fluorine atom.

Another proton might appear as a triplet of doublets (td) or a complex multiplet.

The third proton would also present as a complex multiplet. These signals would be expected in the range of 7.0-7.7 ppm.

The exact chemical shifts and coupling constants (J-values) are critical for definitive assignment.

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Expected ¹³C NMR Spectral Features:

Benzylic Carbon (-CH₂-) : A signal for the benzylic carbon would be expected around 70-72 ppm.

Nitrile Carbon (-C≡N) : The carbon of the nitrile group typically appears in the range of 115-120 ppm.

Aromatic Carbons : The spectrum would show multiple signals for the aromatic carbons. The carbon atom bonded to the fluorine (C-F) would exhibit a large coupling constant (¹JCF), appearing as a doublet. The carbons ortho and meta to the fluorine would show smaller C-F couplings. The carbon attached to the benzyloxy group (C-O) would be shifted downfield. The carbons of the unsubstituted phenyl ring would appear in the typical aromatic region of ~127-136 ppm.

Fluorine-19 NMR is highly sensitive and specific for observing fluorine atoms in a molecule. ossila.com The chemical shift of ¹⁹F is very sensitive to its electronic environment. chemicalbook.com For an aryl fluoride (B91410) like this compound, the ¹⁹F signal is expected to appear in a characteristic range. Based on reference data for similar aromatic fluorine compounds, the chemical shift would likely be observed between -110 and -125 ppm relative to a standard like CFCl₃. chemicalbook.com The signal would likely appear as a multiplet due to coupling with the nearby aromatic protons.

2D NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to establish the connectivity between the protons on the fluorobenzonitrile ring.

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for connecting different fragments of the molecule, for instance, by showing a correlation from the benzylic protons (-CH₂) to the carbon of the fluorobenzonitrile ring to which the oxygen is attached, confirming the ether linkage.

Vibrational Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FTIR Absorption Bands:

The FTIR spectrum of this compound would be expected to show several characteristic absorption bands confirming its key functional groups.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Nitrile (C≡N) | Stretching | 2220 - 2240 |

| Aromatic C-H | Stretching | 3030 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 |

| Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretching | 1230 - 1270 |

| Aryl-Alkyl Ether (C-O-C) | Symmetric Stretching | 1020 - 1075 |

| C=C Aromatic | Stretching | 1450 - 1600 |

| C-F Bond | Stretching | 1100 - 1250 |

The presence of a strong, sharp peak around 2230 cm⁻¹ would be a clear indicator of the nitrile group. The bands corresponding to the C-O and C-F stretching would further confirm the molecular structure.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound, offering a specific fingerprint. While specific Raman data for this compound is not widely published, the expected vibrational modes can be inferred from analyses of structurally similar molecules, such as 2-amino-5-chloro benzonitrile and 5-fluorouracil. nih.govnih.gov

The Raman spectrum of this compound would be characterized by several key vibrational modes. These include the stretching vibration of the nitrile group (C≡N), typically observed in the 2220-2260 cm⁻¹ region. Vibrations associated with the fluorinated benzene (B151609) ring, such as the pyrimidine (B1678525) ring breathing mode and C-F stretching modes, are also expected. nih.gov The presence of the benzyloxy group would introduce additional bands corresponding to the vibrations of the benzyl ring and the C-O-C ether linkage. A complete vibrational analysis, often supported by density functional theory (DFT) calculations, allows for the precise assignment of these bands to their corresponding molecular motions. nih.gov

Table 1: Predicted Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2260 |

| Aromatic Ring | C-H Stretching | 3000 - 3100 |

| Aromatic Ring | Ring Breathing/Stretching | 1400 - 1600 |

| C-F Bond | Stretching | 1200 - 1300 |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |

| Methylene (-CH₂-) | Stretching | 2850 - 2960 |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can measure mass-to-charge ratios with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the calculation of a unique elemental formula. For this compound (C₁₄H₁₀FNO), HRMS would provide an exact mass measurement that can distinguish it from other compounds with the same nominal mass. nih.govimrpress.com This technique is foundational for confirming the identity of the synthesized compound and for identifying unknown impurities. nih.gov

Table 2: Theoretical Exact Mass of this compound

| Molecular Formula | Isotope | Theoretical (Calculated) Mass |

| C₁₄H₁₀FNO | Monoisotopic Mass | 227.07463 u |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules, making it well-suited for this compound. rsc.org In ESI-MS, the compound is typically ionized by protonation to form a pseudomolecular ion [M+H]⁺ in positive ion mode. nih.gov It is also common to observe adducts with sodium [M+Na]⁺ or other cations present in the solvent. researchgate.net

Tandem mass spectrometry (MS/MS) experiments on the isolated pseudomolecular ion can induce fragmentation, providing valuable structural information. nih.govrsc.org The fragmentation patterns are key to confirming the connectivity of the molecule. For this compound, a characteristic fragmentation would be the cleavage of the benzylic ether bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) and a fragment corresponding to the fluorobenzonitrile moiety.

LC-MS for Purity and Identity Confirmation

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful technique for analyzing chemical compounds. lcms.cz It combines the separation capabilities of LC with the sensitive and selective detection of MS. An LC-MS method for this compound would first separate the target compound from any starting materials, by-products, or degradation products. nih.govlcms.cz As each separated component elutes from the chromatography column, it is introduced into the mass spectrometer, which provides a mass spectrum for each peak. This allows for the confirmation of the identity of the main peak as this compound and the tentative identification of impurities based on their mass-to-charge ratios.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds and other fine chemicals. nih.gov A reversed-phase HPLC method is typically employed for a molecule like this compound. This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. nih.gov

The compound is detected as it elutes from the column, most commonly using an ultraviolet (UV) detector set to a wavelength where the analyte has strong absorbance. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the main compound from closely related impurities, providing a precise quantitative measure of its purity. imrpress.com

Table 3: Typical HPLC Parameters for Analysis of Aromatic Nitriles

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. For a compound like this compound, GC, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is crucial for assessing purity, identifying byproducts, and quantifying components of a reaction mixture.

The analysis of related aromatic compounds, such as benzyl alcohol, benzaldehyde (B42025), and their derivatives, by GC-FID provides a strong basis for establishing a method for this compound. researchgate.net A robust GC-FID method has been developed for the quantitative analysis of benzaldehyde, benzyl alcohol, and associated byproducts, demonstrating excellent separation and quantification. researchgate.net

A suitable GC system for analyzing this compound would typically employ a capillary column with a non-polar or medium-polarity stationary phase. For instance, a capillary column like a RXI-5Sil MS, which is a (1,4-bis(dimethylsiloxy)phenylene dimethyl polysiloxane) column, has proven effective for separating similar aromatic compounds. researchgate.net The conditions for analysis would involve a programmed temperature ramp to ensure the elution of compounds with varying boiling points.

While specific retention times for this compound are not publicly available, a hypothetical GC analysis can be projected based on data for structurally analogous compounds. The retention time is influenced by the compound's volatility and its interaction with the stationary phase. Given its molecular weight and structure, it would be expected to elute after lower boiling point compounds like toluene (B28343) and benzyl alcohol.

Table 1: Illustrative GC Parameters and Expected Retention Times for Related Compounds

| Compound | Retention Time (min) | Column Type | Oven Temperature Program | Detector |

| Toluene | 2.285 | RXI-5Sil MS (30m x 0.32mm i.d.) | Initial 50°C, ramp to 250°C | FID |

| Benzaldehyde | 3.542 | RXI-5Sil MS (30m x 0.32mm i.d.) | Initial 50°C, ramp to 250°C | FID |

| Benzyl alcohol | 3.975 | RXI-5Sil MS (30m x 0.32mm i.d.) | Initial 50°C, ramp to 250°C | FID |

| Dibenzyl ether | 6.925 | RXI-5Sil MS (30m x 0.32mm i.d.) | Initial 50°C, ramp to 250°C | FID |

| This compound | Estimated > 7 | RXI-5Sil MS (30m x 0.32mm i.d.) | Initial 50°C, ramp to 250°C | FID |

Data for Toluene, Benzaldehyde, Benzyl alcohol, and Dibenzyl ether are derived from a published method. researchgate.net The retention time for this compound is an estimation based on its higher molecular weight and boiling point compared to the other listed compounds.

In a typical synthesis of this compound, GC analysis would be instrumental in confirming the consumption of starting materials and the formation of the desired product. It would also be critical in identifying potential volatile impurities that may need to be removed during purification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance. It is an essential tool in synthetic organic chemistry.

The synthesis of this compound would be routinely monitored by TLC. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, most commonly silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable solvent system, known as the eluent.

The choice of eluent is critical for achieving good separation of the components in the reaction mixture. For compounds like this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is commonly used. The polarity of the eluent can be adjusted to optimize the separation. In the context of related compounds, a mixture of 25% ethyl acetate in hexanes has been used. googleapis.com

The components of the mixture move up the plate at different rates due to their differing affinities for the stationary phase and solubility in the eluent. After development, the separated spots are visualized, typically under UV light, as aromatic compounds like this compound are UV-active.

The progress of the reaction is monitored by comparing the TLC of the reaction mixture with the TLC of the starting materials. The consumption of the starting materials (indicated by the disappearance of their corresponding spots) and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific eluent system and can be used for identification.

Table 2: Representative TLC Data for Monitoring a Hypothetical Synthesis

| Compound | Rf Value (25% EtOAc/Hexanes) | Visualization |

| 2-Hydroxy-5-fluorobenzonitrile (Starting Material) | ~0.2 | UV Light |

| Benzyl Bromide (Starting Material) | ~0.8 | UV Light / Staining |

| This compound (Product) | ~0.6 | UV Light |

Rf values are estimations for illustrative purposes and can vary based on the exact TLC plate, solvent mixture, and experimental conditions. The Rf value of the product is expected to be intermediate between the more polar phenolic starting material and the less polar benzyl bromide.

TLC analysis is invaluable for making real-time decisions during a synthesis, such as determining the reaction endpoint, assessing the formation of byproducts, and optimizing the reaction conditions. acs.org Its simplicity and speed make it an indispensable technique in the synthesis of this compound.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern chemistry, offering insights into the distribution of electrons within a molecule and how this distribution influences its physical and chemical properties.

Density Functional Theory (DFT) has become a standard method for calculating the ground state properties of molecules. This quantum mechanical modeling approach is used to investigate the electronic structure of many-body systems. For fluorinated benzonitriles, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies (IR and Raman spectra), and other fundamental properties. nih.gov By comparing calculated parameters with experimental data, the accuracy of the theoretical model can be validated.

Theoretical studies on related molecules, such as various tri-fluorobenzonitriles, have demonstrated the utility of DFT in making detailed vibrational assignments based on calculated potential energy distributions (PEDs). nih.gov These calculations can clarify ambiguities in previously reported experimental data and explore the effects of substituents, like the fluorine atom, on the molecular geometry and vibrational frequencies. nih.gov

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Provides insight into the local electronic environment and potential sites for electrophilic or nucleophilic attack. |

This table is generated based on the typical application of DFT as described in the sources.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding interactions, revealing the stabilizing effects of electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.

Table 2: Hypothetical NBO Analysis for Key Interactions in 2-(Benzyloxy)-5-fluorobenzonitrile

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (C-C)ring | High | Resonance stabilization from the benzyloxy group. |

| LP (F) | π* (C-C)ring | Moderate | Electron donation from the fluorine atom to the ring. |

| π (C-C)ring | π* (C≡N) | Moderate | Delocalization from the phenyl ring into the nitrile group. |

This table is a hypothetical representation of NBO results based on principles described for similar molecules. E(2) represents the stabilization energy.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net

Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable sites for nucleophilic attack. scispace.com For a molecule like this compound, the MEP map would likely show a negative potential around the nitrogen atom of the nitrile group and the oxygen of the benzyloxy group, indicating their nucleophilic character. A positive potential might be expected on the hydrogen atoms of the benzyl (B1604629) group. Such maps are crucial for understanding intermolecular interactions and predicting sites of reaction. researchgate.net

Table 3: Interpretation of MEP Map Color Coding

| Color | Potential | Charge Character | Implied Reactivity |

|---|---|---|---|

| Red | Most Negative | Electron-rich | Favorable for electrophilic attack |

| Orange | Negative | Electron-rich | Favorable for electrophilic attack |

| Yellow | Slightly Negative | Moderately electron-rich | |

| Green | Neutral |

| Blue | Positive | Electron-poor | Favorable for nucleophilic attack |

This table provides a general guide to interpreting MEP maps as used in computational chemistry studies.

Reaction Mechanism and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the energy profile of a chemical reaction. This includes identifying intermediates, and most importantly, the transition states that connect them.

The fluorine atom on the benzonitrile (B105546) ring is susceptible to Nucleophilic Aromatic Substitution (SNAr). The reactivity of halogenated benzonitriles in SNAr reactions is well-documented, where a nucleophile replaces a halide on the aromatic ring. ossila.com The presence of the electron-withdrawing nitrile group activates the ring towards such attacks, particularly at the ortho and para positions.

Theoretical investigations can elucidate the mechanism of an SNAr reaction involving this compound. By calculating the energies of the reactants, the intermediate Meisenheimer complex, and the products, a complete reaction energy profile can be constructed. Furthermore, DFT calculations can locate the transition state structure and determine its activation energy, which is the key barrier to the reaction. This analysis can predict the feasibility of a given SNAr reaction and compare the reactivity of different nucleophiles or leaving groups.

| 4. Frequency Calculation | Performing a vibrational frequency analysis on the transition state. | Confirms a true transition state (one imaginary frequency) and calculates the activation energy (Ea). |

This table outlines a standard computational workflow for studying reaction mechanisms.

In asymmetric synthesis, where one stereoisomer is formed preferentially over others, understanding the origin of stereoselectivity is crucial. nih.gov Computational methods, particularly DFT, can provide profound insights by analyzing the transition states leading to different stereoisomeric products. nih.gov The stereochemical outcome of a reaction is determined by the difference in the activation energies of the competing diastereomeric transition states. The pathway with the lower energy transition state will be faster and yield the major product. rsc.org

For reactions involving substrates derived from or related to this compound, such as in the synthesis of chiral quinazolinones, computational studies can rationalize the observed enantiomeric excess (% ee). mdpi.com By modeling the interaction between the substrate, the chiral catalyst, and the reagents for both possible stereochemical pathways, the key stabilizing and destabilizing interactions (e.g., steric hindrance, hydrogen bonding) that control the stereoselectivity can be identified. nih.govresearchgate.net

Table 5: Example of Transition State Energy Comparison for Stereoselectivity

| Transition State | Pathway | Relative Energy (kcal/mol) | Predicted Product |

|---|---|---|---|

| TS-R | Leads to (R)-enantiomer | 0.0 | Major Product |

| TS-S | Leads to (S)-enantiomer | +2.5 | Minor Product |

This table provides a simplified, hypothetical example demonstrating how the calculated energy difference between two transition states (TS-R and TS-S) can be used to predict the major stereoisomer.

Racemization Mechanism Studies

There are currently no available studies in the scientific literature that specifically investigate the racemization mechanism of this compound. Research on the racemization of related chiral compounds often employs computational methods to calculate the energy barriers for the interconversion of enantiomers, typically through a planar transition state. Such an analysis for this compound would be necessary to understand its stereochemical stability but has not been reported.

Conformational Analysis and Molecular Dynamics

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.

A conformational analysis of this compound would identify the most stable arrangements of its atoms (conformers) and the energy differences between them. This is particularly important for understanding the spatial relationship between the benzyloxy group and the fluorobenzonitrile ring. Molecular dynamics simulations could further provide a picture of how the molecule behaves over time, including the flexibility of the benzyl ether linkage. Despite the utility of such studies, no specific conformational analysis or molecular dynamics simulations for this compound have been published.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is frequently used to predict spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, theoretical calculations would predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy, as well as the vibrational frequencies for IR and Raman spectroscopy. While computational studies on similar molecules, such as 2-amino-5-fluorobenzonitrile, have been performed to predict their spectroscopic properties, no such data has been published specifically for this compound. The table below indicates the type of data that would be generated from such a predictive study, but is currently unavailable in the literature.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound No published data is available for this compound. The table illustrates the parameters that would be computationally predicted.

| Spectroscopic Technique | Predicted Parameters |

|---|---|

| ¹H NMR | Chemical Shifts (ppm) |

| ¹³C NMR | Chemical Shifts (ppm) |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) |

Green Chemistry Principles in the Synthesis and Transformation of 2 Benzyloxy 5 Fluorobenzonitrile

Atom Economy Maximization in Synthetic Routes

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A common and direct route for synthesizing 2-(Benzyloxy)-5-fluorobenzonitrile is the Williamson ether synthesis. This method involves the reaction of a phenol (B47542) with an alkyl halide.

Specifically, 2-cyano-4-fluorophenol is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic benzyl (B1604629) halide (like benzyl bromide) in a substitution reaction (SN2). youtube.com While effective, this substitution reaction inherently possesses a suboptimal atom economy because the leaving group from the benzyl halide and the cation from the base combine to form a stoichiometric byproduct, typically a salt (e.g., sodium bromide).

The atom economy can be calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

An analysis of this reaction reveals that a significant portion of the reactant mass is converted into waste, highlighting the need for alternative, more atom-economical synthetic strategies, such as addition reactions, where possible.

| Reactant | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 2-Cyano-4-fluorophenol | C₇H₄FNO | 137.11 | Reactant |

| Benzyl Bromide | C₇H₇Br | 171.04 | Reactant |

| Sodium Hydroxide | NaOH | 40.00 | Reactant (Base) |

| Total Reactant MW | 348.15 | ||

| This compound | C₁₄H₁₀FNO | 227.24 | Product |

| Sodium Bromide | NaBr | 102.89 | Byproduct |

| Water | H₂O | 18.02 | Byproduct |

| Atom Economy | (227.24 / 348.15) * 100 = 65.3% |

Use of Safer Solvents and Auxiliaries

The choice of solvents and other auxiliary substances is critical, as they often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. wordpress.com Traditional Williamson ether syntheses frequently employ polar aprotic solvents like dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or acetone. youtube.com These solvents are effective but are associated with health and environmental concerns. wordpress.com

| Solvent Type | Example | Green Chemistry Considerations |

|---|---|---|

| Traditional Polar Aprotic | DMF, NMP, Acetone | High boiling points (difficult to remove), toxicity concerns, potential for side reactions (e.g., aldol (B89426) condensation with acetone). youtube.com |

| Greener Alternatives | Cyrene, 2-MeTHF, Anisole | Derived from renewable resources (Cyrene), lower toxicity, improved biodegradability. |

| Ionic Liquids | e.g., [BMIM][BF₄] | Low vapor pressure (reduces air pollution), potential for recyclability, but toxicity and biodegradability must be assessed. acs.org |

| Two-Phase Systems | Hexafluoroisopropanol (HFIP)/Water | Can enhance reaction rates and simplify product isolation, reducing the need for extensive purification steps. rsc.org |

Energy Efficiency in Reaction Design

Designing energy-efficient reactions is a key aspect of green chemistry, aiming to reduce the environmental and economic costs associated with energy consumption. For the synthesis of this compound, this involves optimizing reaction conditions to minimize energy input. Many traditional syntheses require heating for extended periods to achieve acceptable yields.

A primary strategy for improving energy efficiency is the use of catalysts, which lower the activation energy of the reaction, allowing it to proceed at a faster rate or under milder conditions (lower temperature and pressure). rsc.org For instance, the use of phase-transfer catalysts in Williamson ether synthesis can significantly reduce reaction temperatures. researchgate.net Furthermore, alternative energy sources like microwave irradiation or ultrasound can sometimes accelerate reaction rates dramatically, leading to shorter reaction times and consequently lower energy consumption compared to conventional heating methods. researchgate.net Avoiding cryogenic conditions and energy-intensive purification methods like high-temperature distillation also contributes to a more energy-efficient process.

Waste Prevention and Minimization Strategies

The first principle of green chemistry is to prevent waste rather than treating or cleaning it up after it has been created. In the synthesis of this compound via the Williamson ether route, waste is generated from two main sources: the stoichiometric salt byproduct (a consequence of poor atom economy) and the use of solvents and other auxiliaries. wordpress.com

Development of Catalytic and Reusable Systems

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient, selective, and less wasteful chemical production. For the synthesis of this compound, catalytic approaches are highly beneficial.

Phase-Transfer Catalysis (PTC): This is a particularly powerful technique for the Williamson ether synthesis. researchgate.net In this system, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where the benzyl halide is dissolved. youtube.comyoutube.com This overcomes the mutual insolubility of the reactants, allowing the reaction to proceed under milder conditions with less hazardous solvents and often with improved yields and selectivities. capes.gov.br A key advantage is that the catalyst can often be recovered from the aqueous phase and reused. youtube.com

Heterogeneous Catalysts: Another approach involves using solid-supported catalysts. For the etherification of phenols, catalysts such as sulfated metal oxides on alumina (B75360) supports have been developed. google.com These heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, which simplifies product purification and allows for straightforward catalyst recycling, aligning perfectly with green chemistry principles. rsc.org Research into solid acid catalysts and supported ionic liquid catalysts also shows promise for phenol alkylation reactions. rsc.org

| Catalytic System | Example Catalyst | Mechanism/Advantage | Reference |

|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium Bromide (TBAB) | Transfers phenoxide from aqueous/solid phase to organic phase, enabling reaction under milder conditions. Recyclable. | youtube.comcapes.gov.br |

| Heterogeneous Solid Acids | Sulfated Metal Oxides (e.g., on Al₂O₃) | Provides an active surface for the reaction. Easily separated by filtration and reusable. | google.com |

| Supported Ionic Liquid Catalysts (SILC) | Ionic liquids immobilized on a solid support | Combines the catalytic properties of ionic liquids with the ease of separation of heterogeneous catalysts. | rsc.org |

常见问题

Q. What are the typical synthetic routes for preparing 2-(Benzyloxy)-5-fluorobenzonitrile?

Methodological Answer: The synthesis often involves two key steps: (1) introducing the benzyloxy group via nucleophilic substitution or coupling reactions, and (2) installing the nitrile functionality. For example:

- Step 1 : A Suzuki-Miyaura coupling reaction between a fluorinated aryl boronic acid (e.g., 2-benzyloxy-5-fluorophenylboronic acid) and a benzonitrile precursor can be performed using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like THF or dioxane .

- Step 2 : Alternatively, direct C-H cyanation can be achieved using ligand-mediated Cu(OAc)₂ catalysis, as demonstrated in the synthesis of structurally similar nitriles (e.g., 2-arylbenzimidazole derivatives) .

Key considerations include optimizing reaction temperature (60–100°C) and using anhydrous conditions to prevent hydrolysis of intermediates.

Q. How is this compound characterized post-synthesis?

Methodological Answer: Characterization relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For instance, the nitrile group (C≡N) appears as a distinct peak at ~110–120 ppm in ¹³C NMR, while the benzyloxy protons resonate as a singlet near δ 5.0–5.2 ppm in ¹H NMR .

- Mass Spectrometry (LC-MS or HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities.

- Elemental Analysis : Ensures stoichiometric purity (>95%) by matching calculated and observed C, H, N, and F percentages.

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 9:1) gradients to separate polar byproducts.

- Recrystallization : Ethanol or methanol is ideal for high-purity crystalline yields.

- Distillation : For oily intermediates (e.g., bromomethyl derivatives), vacuum distillation prevents decomposition .

Q. How do substituents (e.g., benzyloxy vs. methoxy) influence the compound’s reactivity?

Methodological Answer: The benzyloxy group enhances steric hindrance compared to methoxy, affecting reaction kinetics in electrophilic substitutions. For example:

- Electrophilic Aromatic Substitution : The electron-donating benzyloxy group directs incoming electrophiles to the para position relative to the fluorine atom. Computational DFT studies can predict regioselectivity .

- Hydrolysis Sensitivity : Benzyloxy groups are more resistant to acidic hydrolysis than methoxy, enabling selective deprotection strategies .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks, as nitriles can release toxic HCN vapors under extreme conditions.

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation and moisture absorption .

Advanced Questions

Q. How can coupling reaction yields be optimized for derivatives of this compound?

Methodological Answer:

- Catalyst Screening : Compare Pd(0) (e.g., Pd(dba)₂) vs. Cu(I) catalysts for cross-coupling efficiency. Ligands like Xantphos enhance Pd stability in Suzuki reactions .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for better solubility of boronic acid intermediates.

- Real-Time Monitoring : Use TLC (Rf = 0.3–0.5 in hexane:EtOAc) or in-situ IR to track reaction progress and minimize over-reaction.

Q. How can contradictory data in substitution reactions involving this compound be resolved?

Methodological Answer:

- Advanced NMR Techniques : 2D NMR (e.g., COSY, NOESY) clarifies ambiguous NOE interactions between benzyloxy and fluorine substituents .

- X-Ray Crystallography : Resolves regiochemical ambiguities in crystalline derivatives (e.g., brominated intermediates) .

- Computational Validation : DFT calculations (B3LYP/6-31G*) predict reaction pathways and transition states to rationalize unexpected products .

Q. What strategies improve regioselectivity in electrophilic substitutions on the aromatic ring?

Methodological Answer:

- Directing Group Engineering : The fluorine atom acts as a meta-director, while the benzyloxy group directs para. Competing effects require kinetic control via low-temperature reactions (−20°C to 0°C) .

- Lewis Acid Catalysis : AlCl₃ or BF₃·Et₂O can polarize electrophiles (e.g., NO₂⁺) to favor specific positions .

Q. How does the nitrile group influence the compound’s applicability in medicinal chemistry?

Methodological Answer:

- Bioisosteric Replacement : The nitrile mimics carbonyl groups, enhancing binding affinity to target enzymes (e.g., kinase inhibitors).

- Metabolic Stability : Fluorine and nitrile groups reduce oxidative metabolism, improving pharmacokinetic profiles in preclinical models .

- Click Chemistry Compatibility : Azide-nitrile cycloadditions enable bioconjugation for probe development .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Batch vs. Flow Chemistry : Continuous flow systems improve heat dissipation and reduce side reactions in exothermic steps (e.g., benzylation) .

- Byproduct Management : Use scavenger resins (e.g., QuadraPure™) to remove residual Pd or Cu catalysts post-reaction.

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time quality control during scaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。